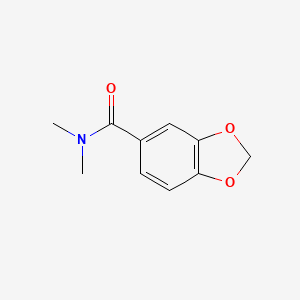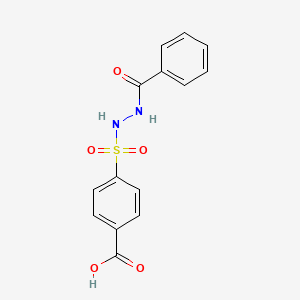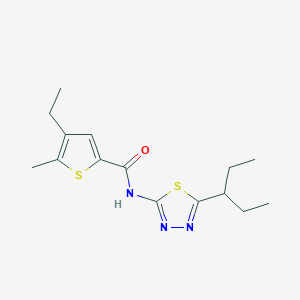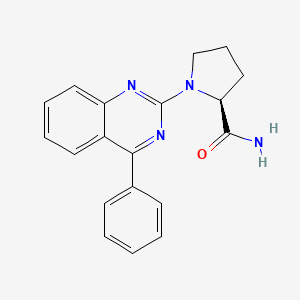
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPQ and has a molecular weight of 342.41 g/mol. PPQ is a pyrrolidine derivative that has a quinazoline ring system attached to it.
科学的研究の応用
PPQ has been extensively studied for its potential applications in various fields. One of the most promising applications of PPQ is in the field of cancer research. PPQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
PPQ has also been studied for its potential applications in the treatment of neurodegenerative diseases. PPQ has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. PPQ has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its effects by inhibiting the activity of protein kinase B, also known as Akt. Akt is a protein that plays a key role in cell survival and proliferation. Inhibition of Akt by PPQ leads to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
PPQ has been shown to have several biochemical and physiological effects. PPQ has been shown to inhibit the activity of Akt, leading to the induction of apoptosis in cancer cells. PPQ has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. PPQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of PPQ is that it is relatively easy to synthesize and purify. PPQ has also been shown to have low toxicity in animal models. However, one of the limitations of PPQ is that its mechanism of action is not fully understood. PPQ also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on PPQ. One direction is to further investigate the mechanism of action of PPQ. Understanding how PPQ inhibits the activity of Akt could lead to the development of more potent and selective Akt inhibitors. Another direction is to investigate the potential applications of PPQ in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, more research is needed to determine the optimal dosage and administration of PPQ for different applications.
合成法
PPQ can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of sodium hydride. The resulting intermediate is then treated with pyrrolidine and acetic anhydride to form PPQ. This method has been optimized to yield high purity PPQ with good yield.
特性
IUPAC Name |
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-18(24)16-11-6-12-23(16)19-21-15-10-5-4-9-14(15)17(22-19)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H2,20,24)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCKUJPALZRCG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

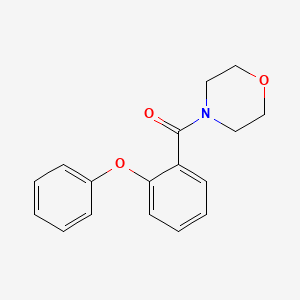
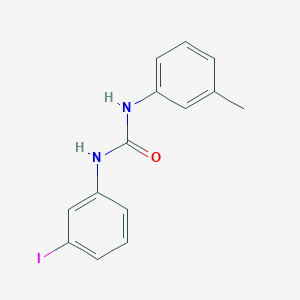
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
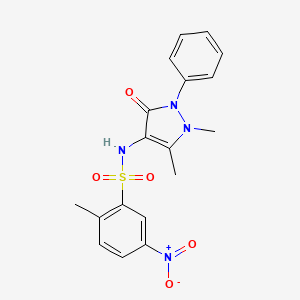
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

